molecular formula C14H19FN2O3 B2441621 tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1390298-34-6

tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate

Cat. No. B2441621
CAS RN: 1390298-34-6
M. Wt: 282.315
InChI Key: UCSZCMXQBDIACZ-UHFFFAOYSA-N
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Description

“tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate” is a chemical compound with the empirical formula C13H16FN3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 265.28 . The SMILES string representation of the molecule is CC(C)(C)OC(=O)NCc1c(F)cnc2[nH]ccc12 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic methods and investigated the properties of tert-butyl carbamate derivatives, which are crucial intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) established a rapid synthetic method for an intermediate similar to tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate, which is vital in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. The compound was synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Applications

Tert-butyl carbamate derivatives have been explored for their reactivity and potential applications in organic synthesis. For example, Ortiz, Guijarro, and Yus (1999) investigated the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates after hydrolysis. These compounds are deprotected under specific conditions, yielding substituted 1,2-diols, which are valuable in various chemical syntheses (Ortiz, Guijarro, & Yus, 1999).

Environmental and Analytical Chemistry

The tert-butyl carbamate framework has also found applications in environmental and analytical chemistry. Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction for the derivatization of carbamate, phenylurea, and phenoxy acid herbicides, allowing their determination in water samples by gas chromatography-mass spectrometry. This method offers a safer and more effective alternative to traditional derivatization reactions, with detection limits ranging from 0.110 to 0.652 ng L^-1 (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information includes the signal word “Warning” and the hazard statement H302 .

properties

IUPAC Name

tert-butyl N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-5-6-10(15)7-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSZCMXQBDIACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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